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Introduction to Polyfunctional Thiols in Wine

Polyfunctional thiols represent a class of sulfur-containing organic compounds that have revolutionized our

understanding of wine aroma and quality. These compounds are characterized by the presence of at least one

sulfhydryl (-SH) group alongside other functional groups such as alcohols, ketones, or esters, creating

molecules with exceptional aromatic potency. Despite their typically ultra-trace concentrations—often in

the nanogram per liter (ng/L) range—polyfunctional thiols exert a disproportionate influence on wine

sensory profiles due to their remarkably low odor detection thresholds. These compounds contribute

significantly to the varietal character of many popular wine styles, particularly Sauvignon Blanc, where

they impart distinctive tropical, citrus, and passionfruit notes that define this variety's recognizable aroma

signature.

The study of polyfunctional thiols has emerged as a priority area in oenological research over the past three

decades, driven by advances in analytical chemistry that enabled reliable quantification of these challenging

compounds. Research has expanded from initial focus on Sauvignon Blanc to encompass diverse varieties

and growing regions, revealing the complex biochemical pathways through which these compounds form

from odorless precursors present in grapes. Understanding polyfunctional thiols requires an interdisciplinary

approach spanning viticulture, microbiology, chemistry, and sensory science, as their final concentrations in

wine reflect intricate interactions between grape composition, yeast metabolism, and winemaking practices.
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This technical guide synthesizes current scientific knowledge on polyfunctional thiols to support researchers

and industry professionals in advancing both fundamental understanding and practical applications.

Chemical Profiles of Key Polyfunctional Thiols

Fundamental Thiol Characteristics

The organoleptic impact of polyfunctional thiols stems from their unique chemical structures and

exceptional sensory properties. These compounds are often termed "potent thiols" due to their

extraordinarily low detection thresholds, typically ranging from 0.3 to 60 ng/L, which rank among the

lowest of all known aroma-active compounds in wine. This section details the specific thiols that have been

identified as most significant to wine quality, based on their consistent presence at supra-threshold

concentrations and their positive contributions to aromatic complexity. Each compound exhibits distinctive

structure-activity relationships that determine both its aromatic character and detection threshold, with

subtle molecular modifications resulting in dramatic changes in perceptual qualities.

Research has identified five particularly impactful polyfunctional thiols that frequently occur in wines at

sensorially significant concentrations: 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexan-1-ol

(3SH), 3-sulfanylhexyl acetate (3SHA), benzyl mercaptan (BM), and furfuryl thiol (FFT). These compounds

collectively contribute a diverse spectrum of aromatic notes ranging from tropical and citrus fruits to more

complex savory, smoky, and mineral characters. Their concentration ranges in wine vary considerably

based on grape variety, viticultural practices, and winemaking conditions, with some compounds like 3SH

regularly reaching concentrations orders of magnitude above threshold. The dynamic equilibrium between

free thiols and their various precursor forms and reaction products further complicates their analytical

determination and sensory impact.

Comprehensive Thiol Properties Table

Table 1: Characteristic Aromas, Detection Thresholds, and Concentration Ranges of Key Polyfunctional

Thiols in Wine
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Thiol Compound Abbreviation Sensory Descriptors
Detection
Threshold
(ng/L)

Concentration
Range in Wines
(ng/L)

4-methyl-4-
sulfanylpentan-2-

one

4MSP Boxwood,
blackcurrant, cat urine

(at high
concentrations)

0.8-2 0-88 in Sauvignon
blanc; 0-23 in

Chardonnay

3-sulfanylhexan-
1-ol

3SH Grapefruit, tropical,
passionfruit

55-60 350-5664 in
Sauvignon blanc; 10-

1368 in Chardonnay

3-sulfanylhexyl

acetate

3SHA Passionfruit, tropical,

boxwood

4-4.2 0-106 in Sauvignon

blanc; 0-100 in
Chardonnay

Benzyl mercaptan BM Smoke, toasty, struck
flint

0.3 0.6-5.5 in Sauvignon
blanc; 30-40 in

Chardonnay

Furfuryl thiol FFT Roasted coffee 0.4 1-36 in Sauvignon

blanc; ~14 in
Chardonnay

Table 2: Occurrence of Polyfunctional Thiols Across Different Wine Varieties Based on Analytical Studies

Wine Variety 4MSP 3SH 3SHA BM FFT

Sauvignon Blanc Detected (0-
88 ng/L)

Detected
(350-5664

ng/L)

Detected (0-
106 ng/L)

Detected
(0.6-5.5

ng/L)

Detected (1-
36 ng/L)

Chardonnay Detected (0-

23 ng/L)

Detected

(10-1368
ng/L)

Detected (0-

100 ng/L)

Detected

(30-40 ng/L)

Detected

(~14 ng/L)
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Wine Variety 4MSP 3SH 3SHA BM FFT

Xynisteri (Cypriot) Detected in
some

samples

Detected in
all samples

Detected in
all samples

Detected in
all samples

Detected in 4
of 6 samples

Pinot Gris Detected Detected Detected Detected Not detected

Red Wines
(Maratheftiko,
Giannoudhi, Shiraz)

Not detected Detected Not
detected

Not
detected

Not detected

The data presented in these tables highlights several important patterns in thiol occurrence across different

wine varieties. 3-sulfanylhexan-1-ol (3SH) emerges as the most universally distributed polyfunctional thiol,

detected in all white and red wines analyzed across multiple studies [1]. This compound consistently reaches

concentrations well above its sensory threshold, confirming its importance to wine aroma across diverse

varieties. In contrast, 4-methyl-4-sulfanylpentan-2-one (4MSP) shows more restricted occurrence, being

absent from many red wines and only present in specific white varieties [1]. The conversion of 3SH to 3-

sulfanylhexyl acetate (3SHA) via yeast metabolism during fermentation represents a critical transformation

that significantly enhances aromatic impact due to 3SHA's tenfold lower detection threshold [2].

Recent research has expanded beyond traditional varieties to investigate thiol presence in indigenous grapes,

revealing intriguing patterns of occurrence. Studies of Cypriot wines made from Xynisteri, Maratheftiko, and

Giannoudhi varieties demonstrated that indigenous grapes can contain significant concentrations of potent

thiols, particularly 3SH which was found "in an order of magnitude above its aroma detection threshold" [1].

This finding substantially broadens the relevance of thiol research beyond the well-studied Sauvignon Blanc

paradigm and suggests that thiol optimization could enhance the distinctive character of many local

varieties. The presence of FFT only in certain Xynisteri and Chardonnay samples further indicates that

specific production conditions or varietal characteristics favor the formation or preservation of this

particularly potent compound with its distinctive roasted coffee aroma [1].

Analytical Methodologies for Thiol Quantification
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Technical Challenges in Thiol Analysis

The accurate quantification of polyfunctional thiols presents substantial analytical challenges due to their

exceptionally low concentrations, high reactivity, chemical instability, and tendency to adsorb to surfaces.

Conventional gas chromatography-mass spectrometry (GC-MS) approaches typically lack the required

sensitivity for direct determination of these compounds at their sub-threshold concentrations. Additionally,

the complex wine matrix containing numerous interfering compounds further complicates analysis and

necessitates sophisticated sample preparation and separation techniques. These analytical hurdles initially

hindered thiol research and delayed recognition of their importance to wine aroma until specialized

methodologies were developed in the 1990s and subsequently refined.

A primary concern in thiol analysis is their susceptibility to oxidation and degradation during sample

preparation and analysis. Thiols readily oxidize to form disulfide bonds, especially when exposed to oxygen

or metal ions, potentially leading to significant underestimation of their true concentrations. This reactivity

necessitates careful handling under inert atmospheres, addition of antioxidant compounds, and minimization

of analysis time. Furthermore, the ultra-trace concentrations of thiols require extensive pre-concentration

steps that must be carefully optimized to avoid losses, while their polar nature and tendency toward poor

chromatographic behavior demand specialized column chemistries and separation conditions. These

cumulative challenges mean that thiol analysis remains a specialized area requiring significant expertise and

method optimization.

Advanced Analytical Approaches

Table 3: Comparison of Analytical Methods for Polyfunctional Thiol Quantification in Wine

Method Principle Key Features
Limits of
Detection

Advantages Limitations

Mercurobenzoate
Derivatization +
Anion Exchange +
GC-MS

Uses

organomercuric
compounds to

selectively capture
thiols

Sub-ng/L for

most thiols

High sensitivity

and selectivity

Requires toxic Hg

salts; large sample
volumes (1-2L);

risk of oxidation

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 14 Tech Support

https://www.smolecule.com/products/s584587?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Method Principle Key Features
Limits of
Detection

Advantages Limitations

Pentafluorobenzyl
Derivatization + GC-
NICI-MS

PFB derivatives

analyzed by
negative ion

chemical ionization
MS

0.9-17 ng/L for

different thiols

Excellent

sensitivity;
good precision

Requires

specialized NICI-
MS

instrumentation

Pentafluorobenzyl
Derivatization + HS-
SPME + GC-EI-MS

Extractive
alkylation followed

by headspace
SPME

0.9 ng/L for 4-
MMP, 1 ng/L

for 3-MH, 17
ng/L for 3-

MHA

Uses more
common EI-

MS; avoids
toxic reagents

Requires careful
optimization of

derivatization

Ethyl Propiolate
Derivatization + GC-
EI-MS

Specific

derivatization of
thiols

10-fold above

threshold for
4-MMP and 3-

MHA

Good

selectivity

Limited sensitivity

for key thiols

4,4'-dithiodipyridine
or o-
phthaldialdehyde
derivatization + LC-
MS/MS

Alternative

derivatization
approaches

Not fully

established
for wine thiols

Avoids GC-

related issues;
potential for

high sensitivity

Requires LC-

MS/MS
instrumentation

Recent methodological advances have focused on improving analytical sensitivity while eliminating the

need for toxic reagents like organomercurial compounds. The method based on pentafluorobenzyl (PFB)

derivatization followed by headspace solid-phase microextraction (HS-SPME) and GC-EI-MS analysis

represents a significant innovation, achieving detection limits at or near sensory thresholds (0.9 ng/L for 4-

MMP, 1 ng/L for 3-MH, and 17 ng/L for 3-MHA) while using more commonly available instrumentation [3].

This approach utilizes extractive alkylation to simultaneously derivative and extract thiols, significantly

simplifying sample preparation while maintaining excellent sensitivity. Optimization studies determined that

addition of NaCl solution to dried SPME vials prior to extraction improved detection limits up to fivefold,

and that reaction times of 10 minutes for derivatization were sufficient for most analytes [3].
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The development of stable isotope dilution assays (SIDA) with deuterium-labeled internal standards has

further enhanced analytical precision by correcting for losses during sample preparation and matrix effects

during ionization [1]. This approach uses structurally identical standards with added mass tags (deuterium

atoms) that behave nearly identically to native analytes throughout analysis but can be distinguished mass

spectrometrically. The combination of SIDA with pentafluorobenzyl derivatization and HPLC-MS/MS

analysis has emerged as a robust methodology applicable to a wide range of polyfunctional thiols, including

those like benzyl mercaptan and furfuryl thiol that were previously difficult to quantify reliably [1]. These

methodological advances have enabled more comprehensive surveys of thiol occurrence across diverse wine

varieties and growing regions.
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Analytical Workflow Components

Wine Sample
(40-2000 mL)

Derivatization
(PFBBr, 10 min RT)

Add internal
standards

Liquid-Liquid Extraction
(Pentane/Dichloromethane)

Phase-transfer
catalyst

Solvent Evaporation
& Resuspension

Organic phase
separation

HS-SPME
(NaCl addition, 45°C)

Resuspend in
salt solution

GC-MS Analysis
(EI or NICI detection)

Thermal
desorption

Data Analysis
(SIDA quantification)

Chromatographic
data

Sample/Data Chemical Processing Instrumental Analysis
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Click to download full resolution via product page

Figure 1: Analytical workflow for polyfunctional thiol quantification in wine using PFB derivatization and

HS-SPME-GC-MS

Biochemical Pathways and Formation Mechanisms

Precursor Compounds and Biotransformation

Polyfunctional thiols originate primarily from non-volatile precursor compounds present in grapes rather

than existing as free aromatic compounds in the fruit itself. These precursors are S-conjugated forms where

the thiol is bound to amino acids or peptides, predominantly as cysteine conjugates (Cys-3SH, Cys-4MSP) or

glutathione conjugates (Glut-3SH, Glut-4MSP) [4]. These bound forms are odorless and non-volatile,

meaning they contribute nothing directly to grape aroma, but serve as reservoirs that can be transformed

during winemaking into the potent aromatic thiols that define finished wine character. The

biotransformation pathway begins when yeast import these precursors into cells during alcoholic

fermentation, where specialized enzymes cleave the sulfur-carbon bonds to release the volatile thiol

compounds.

The glutathionylated precursors undergo a more complex transformation pathway than their cysteinylated

counterparts. Glutathione-bound precursors must first be imported into yeast cells then processed by a γ-

glutamyltranspeptidase (VviGGT) enzyme that removes the glutamic acid moiety [2]. This intermediate

then requires action of a carboxypeptidase to remove the glycine group, producing the corresponding

cysteine conjugate [4]. Only then can the cysteine-bound precursor be cleaved by a β-lyase enzyme

(encoded by the IRC7 gene in yeast) that liberates the free volatile thiol while incorporating the cysteine into

yeast metabolic pathways [2]. This additional processing requirement means glutathione-bound precursors

have lower conversion efficiency to free thiols compared to cysteine-bound precursors, despite typically

being more abundant in grapes.

Biochemical Pathway Visualization
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Figure 2: Biochemical pathway of polyfunctional thiol release from conjugated precursors during

fermentation

The efficiency of thiol release during fermentation depends on multiple factors including yeast strain

characteristics, fermentation conditions, and precursor composition. Different yeast strains exhibit varying β-

lyase activity due to genetic polymorphisms in the IRC7 gene, which exists in both "long" and "short"

versions with different promoter regions that affect expression levels [2]. Additionally, research indicates that

multiple genes beyond IRC7 likely encode enzymes with β-lyase activity that contribute to thiol release,

suggesting a more complex genetic basis than initially recognized. The esterification of free thiols

represents another important transformation, where yeast convert 3SH to 3-sulfanylhexyl acetate (3SHA)

through enzymatic esterification, producing a compound with a tenfold lower sensory threshold and different

aromatic qualities (guava and passionfruit rather than grapefruit) [2].

Recent studies have revealed that vine nitrogen status significantly influences thiol precursor concentrations

in grapes, with nitrogen application increasing Glut-3SH levels in berries and resulting musts [4]. This effect

was particularly pronounced at later ripening stages, suggesting nitrogen affects the accumulation rather than

initial synthesis of these precursors. Interestingly, nitrogen supplementation did not significantly affect Cys-

3SH concentrations or the expression of key genes (VviGST3, VviGST4, VviGGT) putatively involved in

precursor biosynthesis [4]. RNA-seq analysis identified additional candidate genes, including other

glutathione-S-transferases and glutathione-conjugate transporters, that may participate in the stimulated

precursor accumulation under high nitrogen conditions, pointing to the complexity of thiol regulation at the

molecular level.

Factors Influencing Thiol Concentrations in Wine

Viticultural Influences

Vine nitrogen status represents one of the most significant viticultural factors affecting thiol potential in

wines. Research has demonstrated that nitrogen application to vineyards increases the concentration of

glutathionylated precursors (Glut-3SH) in grape berries and musts, subsequently leading to higher 3SH

content in finished wines [4]. This relationship appears specific to particular precursors, as nitrogen

supplementation did not significantly affect cysteinylated precursor (Cys-3SH) concentrations. The
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mechanism behind this nitrogen effect involves enhanced accumulation of precursors during berry ripening

rather than altered expression of the known biosynthetic genes VviGST3, VviGST4, and VviGGT [4]. These

findings indicate that nitrogen management represents a powerful viticultural tool for modulating the thiol

potential of grapes, though the complex relationship between nitrogen and fermentation performance means

simple correlations between must nitrogen and final thiol concentrations do not always hold.

Grape variety fundamentally determines thiol potential, with different varieties possessing distinct

precursor profiles and concentrations. While Sauvignon Blanc has been the most extensively studied variety,

research has identified significant thiol content in many other white varieties including Riesling,

Gewürztraminer, Pinot Gris, Chardonnay, Semillon, and Chenin Blanc [1]. Even indigenous Cypriot

varieties like Xynisteri, Maratheftiko, and Giannoudhi contain appreciable thiol concentrations, with 3SH

detected "in an order of magnitude above its aroma detection threshold" [1]. Recent investigations have also

revealed that Botrytis cinerea infection significantly influences thiol precursors in white wines, though the

specific effects vary by grape variety and infection severity [5]. This variety-dependent response to fungal

infection highlights the complex interactions between genetic factors and vineyard conditions in determining

final thiol expression.

Enological Factors

Fermentation conditions profoundly impact thiol release and persistence throughout the winemaking

process. Temperature has been shown to significantly influence thiol biotransformation, with higher

fermentation temperatures generally increasing free thiol concentrations [6]. Studies on brewing yeast (with

relevance to wine fermentation) demonstrated that LalBrew Diamond strain produced "2-3 times more free

3SH" at elevated temperatures [6]. The yeast strain selection represents another critical factor, as strains

differ substantially in their β-lyase activity due to genetic variations in the IRC7 gene and other unidentified

genetic factors affecting thiol release [2]. Strain selection also determines the extent of esterification

converting 3SH to the more potent 3SHA, adding another layer of complexity to yeast influence on thiol

expression.

Nutrient availability during fermentation exhibits complex relationships with thiol formation. Research in

beer fermentation has demonstrated that lower Free Amino Nitrogen (FAN) levels correlate with increased

free thiol concentrations analytically, though this relationship does not always translate to perceived sensory

differences [6]. This apparent discrepancy highlights the challenge of reconciling instrumental measurements
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with human perception, suggesting that sensory interactions between thiols and other aroma compounds

may modulate their perceptual impact. The timing and method of hop additions also influence thiol

expression in varieties where hop-derived precursors contribute to the thiol pool, with whirlpool additions or

early fermentation additions maximizing precursor extraction and biotransformation [2]. Finally, oxygen

management throughout winemaking is crucial due to the extreme susceptibility of thiols to oxidation,

which can rapidly diminish their aromatic contribution to finished wines.

Research Implications and Future Directions

Technical Applications in Winemaking

The growing understanding of polyfunctional thiol biochemistry has enabled more targeted winemaking

approaches designed to optimize their expression in finished wines. Yeast strain selection now regularly

considers thiol-releasing capability alongside more traditional fermentation characteristics, with specific

strains identified as particularly effective for enhancing thiol expression [6] [2]. Similarly, fermentation

temperature management has emerged as a key control parameter, with moderate temperature increases

demonstrated to enhance thiol release without promoting undesirable sensory characteristics. The recognition

that different hop varieties contain varying concentrations of thiol precursors has also informed hop

selection and timing decisions, particularly in styles where tropical aroma characteristics are desired.

Vineyard nitrogen management represents another application area, with research confirming that

appropriate nitrogen supplementation can increase thiol precursor concentrations in grapes [4]. However,

winemakers must balance this benefit against potential negative consequences of excessive nitrogen,

including uncontrolled vegetative growth and imbalanced must compositions that may lead to fermentation

difficulties or off-aroma formation. The development of analytical methods for quantifying both free thiols

and their precursors now enables more precise monitoring throughout the winemaking process, allowing for

evidence-based decisions rather than empirical tradition [3]. These technical applications collectively

represent a shift toward precision enology where fundamental biochemical understanding informs practical

winemaking decisions to achieve specific sensory outcomes.

Future Research Priorities
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Despite significant advances, important gaps remain in our understanding of polyfunctional thiols that merit

continued research attention. The complete biosynthetic pathway of thiol precursors in grapes remains

incompletely characterized, particularly regarding the enzymes and regulatory mechanisms controlling their

formation and accumulation [4]. Similarly, the genetic basis of thiol release by yeast requires further

elucidation, with emerging evidence suggesting multiple genes beyond IRC7 contribute to β-lyase activity

[2]. The complex interactions between thiols and other aroma compounds represent another priority area,

as instrumental measurements of thiol concentrations do not always correlate with sensory perception due to

synergistic or antagonistic effects within the wine matrix [7] [6].

Future research should also expand investigation beyond traditional varieties and regions to develop a more

comprehensive understanding of thiol diversity across the Vitis genus. Studies of indigenous varieties like

those from Cyprus have revealed unexpected thiol profiles that challenge existing paradigms [1], suggesting

much remains to be discovered about the genetic diversity underlying thiol potential. The impact of climate

change factors on thiol expression represents another emerging priority, as shifting temperature regimes,

water availability, and UV exposure may alter precursor synthesis in grapes. Finally, continued analytical

method development remains essential to overcome current limitations in sensitivity, throughput, and

accessibility, potentially incorporating novel sensor technologies or miniaturized platforms that could enable

routine monitoring throughout the winemaking process.

Conclusion
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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